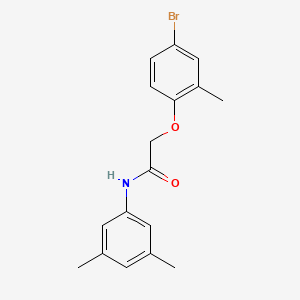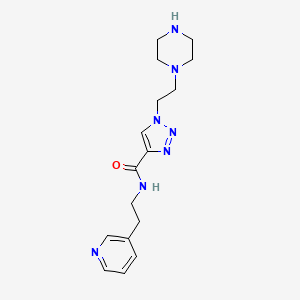
1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide" typically involves multi-step chemical reactions, starting from basic heterocyclic moieties such as piperazine and pyridine derivatives. These processes may include steps like acylation, deprotection, and salt formation to achieve the desired compound with high purity and yield. For example, a scalable and facile synthetic process has been established for a novel Rho kinase inhibitor, showcasing the steps necessary for synthesizing complex molecules involving piperazine and pyridine scaffolds (Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest has been elucidated using various analytical techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and their electronic environment, essential for understanding the compound's reactivity and interaction with biological targets. For instance, a class of nitrogenous compounds containing similar structures has been analyzed, offering insights into the molecular electrostatic potential and frontier molecular orbitals (Ban et al., 2023).
Chemical Reactions and Properties
Compounds with the piperazine and pyridine framework undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. These modifications can include the introduction of different substituents through reactions like aminomethylation, which impacts the compound's solubility, stability, and biological activity. For example, piperidinium derivatives have been shown to undergo aminomethylation to form carboxamides, highlighting the versatility of these compounds in chemical synthesis (Dotsenko et al., 2012).
特性
IUPAC Name |
1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c24-16(19-5-3-14-2-1-4-18-12-14)15-13-23(21-20-15)11-10-22-8-6-17-7-9-22/h1-2,4,12-13,17H,3,5-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJRAUNVLXAYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=C(N=N2)C(=O)NCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-piperazin-1-ylethyl)-N-(2-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

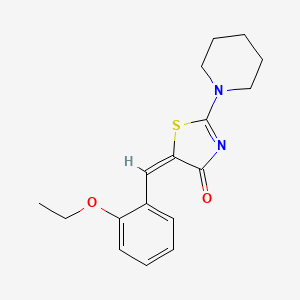
![3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)

![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5527409.png)
![1'-ethyl-5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5527410.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)
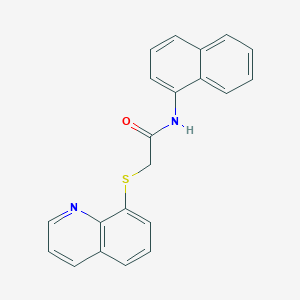
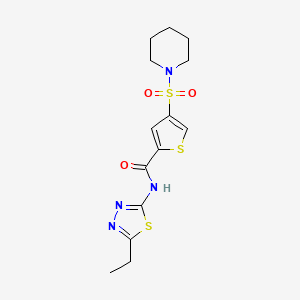
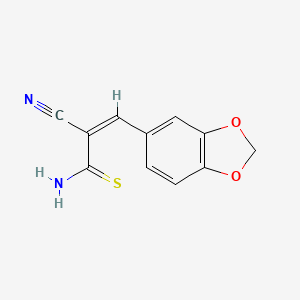
![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)
![5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5527485.png)
